![molecular formula C12H14Cl2N2O B2466358 1-(2,4-Dichlorobenzoyl)-3-methylpiperazine CAS No. 1240575-04-5](/img/structure/B2466358.png)
1-(2,4-Dichlorobenzoyl)-3-methylpiperazine
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Overview
Description
“1-(2,4-Dichlorobenzoyl)-3-methylpiperazine” is a chemical compound. It is classified as a diacyl peroxide . It is commonly used in silicone rubber manufacturing as a crosslinking agent, vulcanizing agent, and polymerization initiator .
Synthesis Analysis
The synthesis of such compounds often involves Friedel-Crafts acylation of aromatic hydrocarbons with aroyl chloride, the nucleophilic addition of aryl organometallics to aromatic aldehydes or imines, and condensation of active aromatic compounds with ketones .Molecular Structure Analysis
The molecular structure of “1-(2,4-Dichlorobenzoyl)-3-methylpiperazine” is complex. It includes a piperazine ring, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring .Chemical Reactions Analysis
This compound, due to its reactivity, may negatively affect safety requirements and concerns during chemical reactions . Its thermal decomposition behavior has been examined by combining simulations with thermal analysis methods .Scientific Research Applications
1. Synthesis and Pharmacological Activity
1-(2,4-Dichlorobenzoyl)-3-methylpiperazine is an intermediate in the synthesis of various medicinal drugs. Kushakova et al. (2004) demonstrated its use in the synthesis of 1-Amino-4-methylpiperazine, a compound used industrially, starting from piperazine. Their method involved nitrosation and reduction, presenting an efficient method for isolation and highlighting the compound's role in pharmaceutical synthesis Kushakova et al., 2004.
2. Anticancer Activity and Metabolite Analysis
Jiang et al. (2007) studied 4-Methylpiperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride, a compound with a structure similar to 1-(2,4-Dichlorobenzoyl)-3-methylpiperazine, for its anticancer properties. They reported excellent in vivo and in vitro anticancer activity with low toxicity. The study also involved analyzing the major metabolites of this compound in rat bile, contributing to understanding its metabolic pathway and potential therapeutic applications Jiang et al., 2007.
3. Crystalline Structure and Synthon Cooperation
Yu et al. (2015) used 1-Methylpiperazine to crystallize with aromatic carboxylic acids, creating multi-component hydrogen-bonding salts. The study examined the crystal structures and hydrogen-bond interactions of these salts, contributing to the understanding of three-dimensional supramolecular architectures and their thermal stability Yu et al., 2015.
4. Antibacterial Activity
Goswami et al. (1984) synthesized a series of compounds including 1-(2,4-dichlorobenzoyl)thiosemicarbazides and tested them in vitro against gram-positive and gram-negative bacteria. The study found moderate to good antibacterial activity for most of these compounds, indicating potential applications in combating bacterial infections Goswami et al., 1984.
5. Antioxidant Properties
Gatfaoui et al. (2017) synthesized and characterized a new inorganic-organic hybrid material involving a structure similar to 1-(2,4-Dichlorobenzoyl)-3-methylpiperazine. The study involved analyzing crystal structure, thermal stability, and antioxidant properties, demonstrating the compound's potential in various applications including as an antioxidant Gatfaoui et al., 2017.
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 1-(2,4-Dichlorobenzoyl)-3-methylpiperazine is currently unknown. Similar compounds such as 2-[(2,4-dichlorobenzoyl)amino]-5-(pyrimidin-2-yloxy)benzoic acid have been found to interact with peroxisome proliferator-activated receptor gamma, nuclear receptor coactivator 2, and retinoic acid receptor rxr-alpha .
Biochemical Pathways
Compounds with similar structures have been found to inhibit phytoene desaturase (pd), a membrane-bound enzyme in the carotenogenic pathway . This suggests that 1-(2,4-Dichlorobenzoyl)-3-methylpiperazine might also affect similar pathways.
Pharmacokinetics
Similar compounds such as 2,4-dichlorobenzyl alcohol have been found to be soluble in ethanol , which could potentially impact the bioavailability of 1-(2,4-Dichlorobenzoyl)-3-methylpiperazine.
Result of Action
Related compounds have been found to exhibit anticancer activity , suggesting that 1-(2,4-Dichlorobenzoyl)-3-methylpiperazine might also have similar effects.
Action Environment
The action of 1-(2,4-Dichlorobenzoyl)-3-methylpiperazine can be influenced by various environmental factors. For instance, di(2,4-dichlorobenzoyl) peroxide, a compound used in silicone rubber manufacturing, has been found to exhibit reactivity or incompatibility that may negatively affect safety requirements during chemical reactions . This suggests that the action, efficacy, and stability of 1-(2,4-Dichlorobenzoyl)-3-methylpiperazine might also be influenced by similar factors.
properties
IUPAC Name |
(2,4-dichlorophenyl)-(3-methylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O/c1-8-7-16(5-4-15-8)12(17)10-3-2-9(13)6-11(10)14/h2-3,6,8,15H,4-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHDMKBVOMMNOMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C(=O)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dichlorobenzoyl)-3-methylpiperazine |
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